Uracil

Description

Uracil is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Uracil has been reported in Hamigera avellanea, Paraphaeosphaeria minitans, and other organisms with data available.

URACIL is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 13 investigational indications.

Uracil is a metabolite found in or produced by Saccharomyces cerevisiae.

One of four nucleotide bases in the nucleic acid RNA.

See also: Thymine (narrower); Cytosine (related).

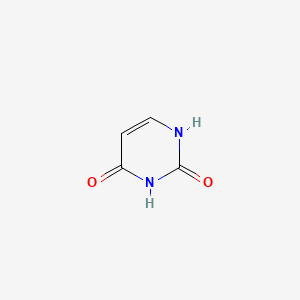

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Record name | uracil | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uracil | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28806-15-7 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021424 | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Uracil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.6 mg/mL | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5 | |

| Record name | Uracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pyrimidinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyrimidinone, 2-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione-14C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2920-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil-5-d | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56HH86ZVCT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

330 °C | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Thymine Dichotomy: A Technical Guide to the Roles of Uracil and Thymine in DNA and RNA for Therapeutic Development

Abstract

The subtle yet profound difference between uracil and thymine, two pyrimidine nucleobases, underpins the fundamental stability and fidelity of genetic information. While RNA utilizes the more energetically frugal uracil, DNA has evolved to incorporate thymine, a decision with far-reaching implications for genome integrity. This in-depth technical guide provides a comprehensive exploration of the structural, functional, and evolutionary distinctions between uracil and thymine. We delve into the biochemical pathways governing their synthesis and incorporation into nucleic acids, with a particular focus on the mutagenic consequences of uracil's presence in DNA via cytosine deamination. This guide offers researchers, scientists, and drug development professionals a detailed examination of the cellular mechanisms that counteract this threat, primarily the base excision repair (BER) pathway initiated by uracil-DNA glycosylase (UDG). Furthermore, we provide detailed, field-proven protocols for key experimental techniques to study these processes and explore the therapeutic potential of targeting these pathways for the development of novel anticancer agents.

The Fundamental Distinction: Structure and Energetics

Uracil and thymine are both pyrimidine bases that form two hydrogen bonds with adenine.[1][2] The critical distinguishing feature is the presence of a methyl group at the fifth carbon (C5) of thymine's pyrimidine ring, a feature absent in uracil.[1] This seemingly minor addition has significant energetic and functional consequences.

The synthesis of thymine is an energetically more demanding process than that of uracil.[3][4] The de novo synthesis of pyrimidines leads to the formation of uridine monophosphate (UMP), which can then be phosphorylated to uridine triphosphate (UTP) for RNA synthesis or converted to deoxyuridine monophosphate (dUMP).[5][6] The synthesis of thymidylate (dTMP) from dUMP requires the addition of a methyl group, a reaction catalyzed by thymidylate synthase. This methylation step requires a significant energy input from the cell.[3]

Table 1: Key Differences Between Uracil and Thymine

| Feature | Uracil (U) | Thymine (T) |

| Chemical Structure | Pyrimidine base | 5-methyluracil |

| Nucleic Acid | Primarily in RNA | Primarily in DNA |

| Pairing Partner | Adenine (A) | Adenine (A) |

| Energetic Cost | Less expensive to synthesize | More expensive to synthesize[3][4] |

| Stability | More susceptible to photochemical mutation | More resistant to photochemical mutation[7][8] |

The Evolutionary Rationale: Why DNA Prefers Thymine

The preference for thymine in DNA is a direct consequence of the need for long-term genetic stability.[7][8] This evolutionary choice is primarily driven by the inherent instability of cytosine, which can spontaneously deaminate to form uracil.[9][10]

The Threat of Cytosine Deamination

Cytosine can undergo spontaneous hydrolytic deamination, a chemical reaction that converts it into uracil.[9][10] This event occurs at a significant rate in cells, estimated to be around 100 times per cell per day.[8] If this uracil is not repaired, it will pair with adenine during the next round of DNA replication, leading to a C:G to T:A transition mutation.[10][11] This represents a significant threat to the integrity of the genetic code.

Caption: The sequential steps of the Base Excision Repair (BER) pathway for uracil removal.

Experimental Methodologies: A Practical Guide

The study of uracil in DNA and the BER pathway is crucial for understanding genome instability and for the development of targeted therapies. Here, we provide detailed protocols for key experimental techniques.

Detection of Uracil in DNA: The Comet Assay

The single-cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA strand breaks, which can be adapted to detect uracil in DNA by incorporating UDG treatment.

Protocol: Alkaline Comet Assay with UDG Treatment

-

Cell Preparation:

-

Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

-

Slide Preparation:

-

Mix 10 µL of cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.

-

Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

-

Solidify the agarose at 4°C for 10 minutes.

-

-

Cell Lysis:

-

Gently remove the coverslip and immerse the slides in freshly prepared, ice-cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl pH 10, 1% Triton X-100) for 1 hour at 4°C.

-

-

UDG Treatment:

-

Wash the slides three times for 5 minutes each with ice-cold UDG buffer (e.g., NEB UDG buffer).

-

Incubate the slides with UDG (1 unit/slide) in UDG buffer for 30-60 minutes at 37°C. A control slide should be incubated with buffer only.

-

-

Alkaline Unwinding and Electrophoresis:

-

Immerse the slides in a horizontal gel electrophoresis tank containing freshly prepared, ice-cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding.

-

Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.

-

-

Neutralization and Staining:

-

Gently remove the slides and wash three times for 5 minutes each with neutralization buffer (0.4 M Tris-HCl, pH 7.5).

-

Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green I or propidium iodide).

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the amount of DNA damage (represented by the tail moment or percentage of DNA in the tail) using specialized software. An increase in tail moment in UDG-treated slides compared to controls indicates the presence of uracil.

-

Quantification of BER Activity: In Vitro UDG Assay

This assay measures the activity of UDG by monitoring the cleavage of a uracil-containing oligonucleotide substrate.

Protocol: Fluorescent UDG Activity Assay

-

Substrate Preparation:

-

Synthesize or purchase a single-stranded or double-stranded oligonucleotide containing a single uracil residue and labeled with a fluorophore and a quencher on opposite sides of the uracil.

-

-

Reaction Setup:

-

Prepare a reaction mixture containing UDG buffer, the fluorescently labeled oligonucleotide substrate (e.g., 100 nM), and the sample containing UDG (e.g., purified enzyme or cell lysate).

-

Initiate the reaction by adding the UDG sample.

-

-

Incubation:

-

Incubate the reaction at 37°C.

-

-

Measurement:

-

Measure the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the N-glycosidic bond by UDG, followed by cleavage of the abasic site (which can be facilitated by heat or alkaline conditions), will separate the fluorophore and quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear phase of the fluorescence curve.

-

Determine the specific activity of UDG in the sample.

-

High-Throughput Screening for UDG Inhibitors

For drug development, high-throughput screening (HTS) assays are essential for identifying compounds that inhibit UDG activity. The fluorescent assay described above can be adapted for HTS.

Protocol: HTS for UDG Inhibitors

-

Assay Miniaturization:

-

Optimize the fluorescent UDG activity assay for a 96-well or 384-well plate format.

-

-

Compound Library Screening:

-

Dispense a library of small molecule compounds into the assay plates.

-

Add the UDG enzyme and the fluorescent substrate to each well to initiate the reaction.

-

-

Incubation and Detection:

-

Incubate the plates at 37°C for a fixed time period.

-

Measure the fluorescence in each well using a plate reader.

-

-

Hit Identification:

-

Identify "hits" as compounds that significantly reduce the fluorescence signal compared to control wells without an inhibitor.

-

-

Dose-Response Analysis:

-

Perform secondary screens on the identified hits at various concentrations to determine their potency (e.g., IC50 value).

-

Therapeutic Implications: Targeting Uracil Metabolism and Repair

The cellular pathways that manage uracil in DNA present promising targets for therapeutic intervention, particularly in oncology.

UDG Inhibitors as Chemosensitizers

Many chemotherapeutic agents, such as 5-fluorouracil (5-FU), function by disrupting nucleotide metabolism and leading to the incorporation of uracil into DNA. [12]The subsequent removal of this uracil by UDG and the BER pathway can lead to DNA strand breaks and cell death. However, cancer cells can sometimes upregulate these repair pathways, leading to drug resistance.

Inhibitors of UDG can potentiate the effects of these chemotherapeutic agents. [12][13]By blocking the removal of uracil from DNA, UDG inhibitors can enhance the cytotoxic effects of drugs like 5-FU, potentially overcoming resistance and improving therapeutic outcomes.

Exploiting Synthetic Lethality

The concept of synthetic lethality, where the simultaneous loss of two genes is lethal but the loss of either one alone is not, is a powerful strategy in cancer therapy. In cancers that have deficiencies in other DNA repair pathways (e.g., those involving BRCA1/2), inhibiting the BER pathway through UDG inhibition could create a synthetic lethal interaction, leading to selective killing of cancer cells.

Future Directions

The intricate interplay between uracil and thymine in nucleic acids continues to be a fertile ground for research and therapeutic innovation. Future research will likely focus on:

-

Developing more potent and selective UDG inhibitors: The identification of novel chemical scaffolds that specifically target UDG is a key area of interest for drug development.

-

Elucidating the role of uracil in other biological processes: The intentional incorporation of uracil in DNA has been observed in specific contexts, such as in the development of the immune system, suggesting that the role of uracil in the genome is more complex than previously thought. [14]* Personalized medicine approaches: Identifying biomarkers that predict sensitivity to UDG inhibitors will be crucial for the clinical translation of these agents.

Conclusion

The evolutionary decision to use thymine in DNA instead of uracil was a pivotal moment in the history of life, enabling the high-fidelity storage of genetic information required for complex organisms. The cellular machinery that maintains this distinction, particularly the base excision repair pathway initiated by uracil-DNA glycosylase, is a testament to the importance of genome integrity. For researchers and drug developers, a deep understanding of these fundamental processes provides a powerful platform for the rational design of novel therapeutic strategies to combat diseases like cancer. The continued exploration of the uracil-thymine dichotomy promises to unlock new avenues for scientific discovery and clinical innovation.

References

- Alberts, B., Johnson, A., Lewis, J., et al. (2002). Molecular Biology of the Cell. 4th edition. New York: Garland Science.

-

GeeksforGeeks. (2023). Difference Between Thymine And Uracil. Retrieved from [Link]

-

YouTube. (2024). Why Thymine in DNA but Uracil in RNA?. Retrieved from [Link]

-

Microbe Notes. (2023). DNA Damage and DNA Repair: Types and Mechanism. Retrieved from [Link]

-

ResearchGate. (2013). Why is thymine present in DNA instead of Uracil?. Retrieved from [Link]

-

Biology Stack Exchange. (2011). Why is thymine rather than uracil used in DNA?. Retrieved from [Link]

- Pecsi, I., et al. (2018). Keeping Uracil Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases. Molecules, 23(3), 579.

- Zharkov, D. O., et al. (2010). Uracil-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 685(1-2), 11-20.

-

Reddit. (2018). Why does RNA have Uracil instead of Thymine?. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleobase. Retrieved from [Link]

-

Quora. (2017). What is the difference between thymine and uracil, other than the fact that thymine is in DNA and uracil is in RNA?. Retrieved from [Link]

-

Wikipedia. (n.d.). Uracil. Retrieved from [Link]

-

Wikipedia. (n.d.). Uracil-DNA glycosylase. Retrieved from [Link]

-

Grantome. (n.d.). Role Of Uracil DNA Glycosylase In Base Excision Repair. Retrieved from [Link]

-

Spandidos Publications. (2016). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. Retrieved from [Link]

-

PubMed. (1980). Mutagenic deamination of cytosine residues in DNA. Retrieved from [Link]

-

Oxford Academic. (2002). DNA base excision repair of uracil residues in reconstituted nucleosome core particles. Retrieved from [Link]

-

PubMed. (2019). Targeting uracil-DNA glycosylases for therapeutic outcomes using insights from virus evolution. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Base Excision Repair. Retrieved from [Link]

-

Science in School. (2011). Uracil in DNA: error or signal?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Uracil-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes. Retrieved from [Link]

-

PNAS. (2007). Uracil in duplex DNA is a substrate for the nucleotide incision repair pathway in human cells. Retrieved from [Link]

-

Biology Stack Exchange. (2017). Why is uracil, rather than thymine, used in RNA?. Retrieved from [Link]

-

The Royal Society Publishing. (2008). Uracil in DNA and its processing by different DNA glycosylases. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). An effective human uracil-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation. Retrieved from [Link]

-

ResearchGate. (2012). Overview of Base Excision Repair Biochemistry. Retrieved from [Link]

-

MDPI. (2021). Prebiotic Route to Thymine from Formamide—A Combined Experimental–Theoretical Study. Retrieved from [Link]

-

PubMed. (2008). The rate of base excision repair of uracil is controlled by the initiating glycosylase. Retrieved from [Link]

-

ResearchGate. (2011). Uracil-DNA Glycosylases – Structural and Functional Perspectives on an Essential Family of DNA Repair Enzymes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Spontaneous deamination of cytosine to uracil is biased to the non-transcribed DNA strand in yeast. Retrieved from [Link]

-

YouTube. (2020). Purine and Pyrimidine Synthesis - Metabolism. Retrieved from [Link]

-

Khan Academy. (n.d.). DNA proofreading and repair. Retrieved from [Link]

-

ResearchGate. (2022). Catabolic pathway of the pyrimidines uracil and thymine. Retrieved from [Link]

Sources

- 1. blog.addgene.org [blog.addgene.org]

- 2. assaygenie.com [assaygenie.com]

- 3. An HPLC-tandem mass spectrometry method for simultaneous detection of alkylated base excision repair products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A robust photoluminescence screening assay identifies uracil-DNA glycosylase inhibitors against prostate cancer - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05623H [pubs.rsc.org]

- 5. assaybiotechnology.com [assaybiotechnology.com]

- 6. Sequencing Sample Preparation: How to Get High-Quality DNA/RNA - CD Genomics [cd-genomics.com]

- 7. Label-free and high-throughput bioluminescence detection of uracil-DNA glycosylase in cancer cells through tricyclic cascade signal amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting DNA repair pathway in cancer: Mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 12. Uracil-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytosine deamination and the precipitous decline of spontaneous mutation during Earth's history - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

A Technical Guide to the Foundational Discovery of Uracil in Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the pivotal discovery of uracil, a fundamental component of ribonucleic acid (RNA). We will delve into the historical context, the core experimental methodologies that enabled its identification, and the profound biochemical reasoning that explains its unique role in RNA as opposed to deoxyribonucleic acid (DNA). This document is structured to provide not just a historical account, but a technical understanding of the scientific process, emphasizing the causality behind experimental choices and the self-validating nature of the protocols that defined early 20th-century biochemistry.

The Preceding Breakthroughs: From Nuclein to Nucleic Acids

The journey to identifying uracil began not with a search for the molecule itself, but with the discovery of a completely new class of cellular substance. In 1869, the Swiss physician Friedrich Miescher isolated a novel, phosphorus-rich substance from the nuclei of white blood cells he obtained from discarded surgical bandages.[1] He named this substance "nuclein," noting its acidic properties and resistance to protein-digesting enzymes.[1] This was the first isolation of what we now know as DNA.

It was the German biochemist Albrecht Kossel who took the critical next step. Between 1885 and 1901, Kossel meticulously analyzed the chemical composition of nuclein.[2][3] He demonstrated that nuclein consisted of a protein component and a non-protein component, the latter of which he termed "nucleic acid".[2][3][4] Through systematic hydrolysis—the chemical breakdown of the nucleic acid molecule using acid—Kossel and his students successfully isolated and identified its five constituent nitrogenous bases: adenine, cytosine, guanine, thymine, and uracil .[2][5][6] This monumental work, which laid the very foundation for understanding the chemical basis of heredity, earned Kossel the Nobel Prize in Physiology or Medicine in 1910.[2][5]

While Kossel identified the complete set of nucleobases, the first specific isolation of uracil is credited to Alberto Ascoli in 1900, who obtained it by hydrolyzing yeast nuclein.[7][8][9] This finding was crucial, as it began to hint that not all nucleic acids were identical.

Distinguishing the Nucleic Acids: The Role of Phoebus Levene

The work of Russian-American biochemist Phoebus Levene in the early 20th century was instrumental in differentiating the two types of nucleic acids. Levene identified the carbohydrate component of nucleic acids, discovering ribose in 1909 and deoxyribose in 1929.[10][11] This led to the crucial distinction between ribonucleic acid (RNA) and deoxyribonucleic acid (DNA).

Levene's meticulous analysis established that uracil is a characteristic component of RNA, while thymine is found in DNA.[3][12] Although his "tetranucleotide hypothesis"—which incorrectly proposed that the four bases repeated in a simple, fixed sequence—was later disproven, his fundamental work correctly identified the nucleotide as the basic repeating unit of nucleic acids, consisting of a phosphate group, a sugar, and a nitrogenous base.[10][13][14]

Core Methodologies: The Technical Path to Identifying Uracil

The identification of uracil was not a single event but the result of a rigorous, multi-step experimental workflow. The trustworthiness of the discovery rests on the systematic application of chemical separation and analytical techniques, each step validating the next.

Experimental Workflow Overview

The overall process involved the extraction of nucleic acids from biological sources, their chemical breakdown into constituent parts, the separation of these components, and finally, their identification using spectroscopic methods.

Caption: General workflow for the isolation and identification of uracil.

Protocol 1: Acid Hydrolysis of Nucleic Acids

Causality: To identify the components of a polymer, one must first break it down into its constituent monomers. The N-glycosidic bond linking the nucleobase to the sugar backbone is stable but can be cleaved under strong acidic conditions and heat. Formic acid was a common choice for this process as it effectively liberates the bases.[15][16]

Step-by-Step Methodology:

-

Preparation: Place a purified sample of nucleic acid (e.g., from yeast) into a heat-resistant glass ampoule.

-

Acidification: Add a solution of concentrated formic acid or 1N hydrochloric acid (HCl) to the sample. The volume is typically 10-20 times the mass of the nucleic acid.

-

Sealing: Carefully seal the ampoule using a flame to prevent evaporation and pressure loss.

-

Heating: Place the sealed ampoule in an oven or a heating block at a controlled temperature, typically 100-120°C. The duration of heating varies, but several hours are required to ensure complete hydrolysis of the glycosidic bonds.[17]

-

Cooling & Opening: Allow the ampoule to cool completely to room temperature before carefully opening it.

-

Neutralization/Drying: The resulting hydrolysate, a mixture of free bases, sugar, and phosphate, is then neutralized or dried under a vacuum to remove the acid, preparing it for the next stage of separation.

Protocol 2: Separation of Nucleobases by Paper Chromatography

Causality: After hydrolysis, the mixture contains all the constituent bases. A method was needed to separate them with high resolution. Paper chromatography, a precursor to modern chromatography techniques, provided this capability. The principle relies on the differential partitioning of solutes between a stationary phase (the water adsorbed to the cellulose paper) and a mobile phase (an organic solvent mixture). Bases with higher solubility in the mobile phase travel further up the paper.

Step-by-Step Methodology:

-

Preparation of Chromatogram: Cut a rectangular sheet of chromatography paper (e.g., Whatman No. 1). Draw a faint pencil line (the origin) about 2 cm from the bottom edge.

-

Sample Application: Dissolve the dried hydrolysate in a small amount of dilute acid or water. Using a capillary tube, carefully spot a small, concentrated amount of the sample onto the origin. Allow the spot to dry completely. Reapply several times to concentrate the sample without enlarging the spot diameter significantly.

-

Solvent System: Prepare a mobile phase solvent system. A common historical solvent was a mixture of n-butanol, water, and an acid or base to control ionization (e.g., Isopropanol-HCl-Water).[15]

-

Development: Pour the solvent into the bottom of a sealed chromatography tank. Suspend the paper so that the bottom edge is submerged in the solvent, but the origin line is above the solvent level. Seal the tank to allow the atmosphere to become saturated with solvent vapors.

-

Elution: Allow the solvent to ascend the paper via capillary action. The solvent front moves up the paper, separating the mixture of bases based on their relative affinities for the stationary and mobile phases.

-

Drying and Visualization: Once the solvent front has nearly reached the top of the paper, remove the chromatogram and mark the solvent front with a pencil. Allow the paper to dry completely in a fume hood. The separated, colorless bases are visualized by illuminating the paper with an ultraviolet (UV) lamp (at ~260 nm), where they appear as dark spots due to their inherent UV absorbance.

Protocol 3: Identification by UV-Vis Spectroscopy

Causality: The separated spots on the chromatogram must be definitively identified. The purine and pyrimidine bases possess aromatic ring structures that strongly absorb UV light at specific wavelengths. Each base has a unique absorption spectrum, which acts as a molecular fingerprint.

Step-by-Step Methodology:

-

Elution from Paper: Identify and circle the dark spots corresponding to the separated bases under UV light. Cut out each spot from the paper.

-

Extraction: Place each paper cutout into a separate test tube and add a small, precise volume of a suitable solvent (e.g., 0.1 N HCl). This extracts the base from the paper into the solution.

-

Spectroscopic Measurement: Transfer the resulting solution to a quartz cuvette. Place the cuvette in a UV-Vis spectrophotometer.

-

Data Acquisition: Measure the absorbance of the solution across a range of UV wavelengths (e.g., 220 nm to 300 nm).

-

Identification: Compare the wavelength of maximum absorbance (λmax) of the unknown sample to the known λmax values of standard, pure samples of adenine, guanine, cytosine, thymine, and uracil. The λmax for uracil is approximately 258-260 nm in a neutral or acidic solution.[18][19]

| Nucleobase | Typical λmax (at neutral pH) |

| Adenine | ~260 nm |

| Guanine | ~246 nm & ~275 nm |

| Cytosine | ~267 nm |

| Thymine | ~265 nm |

| Uracil | ~258 nm |

| Note: Exact λmax values can vary slightly with pH and solvent conditions. |

The Biochemical Rationale: Why Uracil in RNA and Thymine in DNA?

The discovery of uracil in RNA and thymine in DNA raised a fundamental question: why the difference? The answer lies in the chemistry of these bases and the cell's imperative to maintain genomic integrity.

Thymine is chemically a 5-methyluracil .[20] This seemingly minor addition of a methyl group has profound implications for the stability and repair of DNA. The primary reason for thymine's presence in DNA relates to a common form of DNA damage: the spontaneous deamination of cytosine.[9][21]

Cytosine can undergo a hydrolytic reaction that removes its amine group, converting it into uracil.[21][22] If uracil were a natural component of DNA, the cellular repair machinery would have no way of knowing whether a uracil base was intended to be there or if it resulted from a cytosine mutation. This would lead to a G-C base pair being incorrectly replicated as an A-U (and subsequently A-T) pair, a significant mutation.

By utilizing thymine (5-methyluracil) as the standard base in DNA, the cell has evolved a robust repair system. Any uracil detected in DNA is recognized as an error and is promptly removed by an enzyme called Uracil-DNA Glycosylase (UNG) .[9][23] This enzyme excises the uracil base, initiating a cascade of repair events that restore the correct cytosine.

Caption: The cytosine deamination problem and its solution via base excision repair.

RNA, being a transient molecule often with a short lifespan, does not require the same degree of long-term stability as DNA, the permanent genetic blueprint. The energetic cost of synthesizing thymine is higher than that of uracil, making uracil a more economical choice for a temporary information carrier.[24]

Conclusion and Modern Perspectives

The discovery of uracil was a landmark achievement in molecular biology, stemming from the foundational work of pioneers like Miescher, Kossel, Ascoli, and Levene. The classic biochemical techniques of acid hydrolysis, paper chromatography, and UV spectroscopy, while now largely superseded by more advanced methods like high-performance liquid chromatography (HPLC) and mass spectrometry, formed a robust and logical framework for elucidating the fundamental components of life.

Understanding the discovery of uracil is not merely a historical exercise; it provides deep insight into the chemical logic of biological systems. The elegant solution to the cytosine deamination problem, by reserving uracil for RNA and using the more stable thymine in DNA, highlights the evolutionary pressures that have shaped the very molecules of heredity.

Intriguingly, the story of uracil continues to evolve. Recent analyses of samples returned from the asteroid Ryugu by the Hayabusa2 mission have confirmed the presence of uracil.[25][26][27] This discovery lends strong support to the hypothesis that the building blocks of life, including the components of RNA, may have been delivered to a prebiotic Earth from extraterrestrial sources, opening a new chapter in our understanding of the origins of life itself.

References

-

Title: Albrecht Kossel - Wikipedia. Source: Wikipedia. [Link]

-

Title: Why Uracil is Only Present in RNA? Source: GeeksforGeeks. [Link]

-

Title: The Unique Role of Uracil in RNA. Source: Oreate AI Blog. [Link]

-

Title: The Discovery of DNA. Source: LabXchange. [Link]

-

Title: Albrecht Kossel | Nobel Prize, Physiology/Medicine & Biochemistry. Source: Britannica. [Link]

-

Title: How was DNA discovered? The discovery of DNA: the first building blocks. Source: Your Genome. [Link]

-

Title: Properties of Uracil. Source: BYJU'S. [Link]

-

Title: DNA story (3): Albrecht Kossel Analyzed Nucleic Acid Composition. Source: ANEC. [Link]

-

Title: Uracil | Definition, Structure & Function - Lesson. Source: Study.com. [Link]

-

Title: Separation of Purines and Pyrimidines by Paper chromatography. Source: YouTube. [Link]

-

Title: Phoebus Levene - Wikipedia. Source: Wikipedia. [Link]

-

Title: Video: Uracil | Definition, Structure & Function. Source: Study.com. [Link]

-

Title: Uracil - New World Encyclopedia. Source: New World Encyclopedia. [Link]

-

Title: Uracil - Wikipedia. Source: Wikipedia. [Link]

-

Title: Tetranucleotide Hypothesis. Source: University of Cambridge Department of Genetics. [Link]

-

Title: The paper-chromatographic analysis of purine and pyrimidine bases. Source: J-Stage. [Link]

-

Title: Understanding the Uracil UV Spectrum in Industrial Applications. Source: pharma-ingredients.com. [Link]

-

Title: Phoebus Levene (c. 1930). Source: DNA Learning Center. [Link]

-

Title: (PDF) The tetranucleotide hypothesis: A centennial. Source: ResearchGate. [Link]

-

Title: DNA Papers Episode 5: Phoebus Levene. Source: YouTube. [Link]

-

Title: CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS. Source: Science History Institute Digital Collections. [Link]

-

Title: UV-Vis Spectrum of Uracil. Source: SIELC Technologies. [Link]

-

Title: THE SEPARATION AND QUANTITATIVE ESTIMATION OF PURINES AND PYRIMIDINES IN MINUTE AMOUNTS. Source: Journal of Biological Chemistry. [Link]

-

Title: The quantitative separation of purines, pyrimidines, and nucleosides by paper chromatography. Source: PubMed. [Link]

-

Title: UV/Vis Spectroscopy for DNA & Protein Analysis. Source: Unchained Labs. [Link]

-

Title: Uracil Assay via Liquid Chromatography with UV Detection. Source: BioSpectra. [Link]

-

Title: UV absorbance spectra of uracil, synthetic oligonucleotide, and human genomic DNA. Source: ResearchGate. [Link]

-

Title: Uracil found in Ryugu samples. Source: ScienceDaily. [Link]

-

Title: Asteroid Ryugu samples found to contain uracil, a key component of RNA. Source: Astronomy.com. [Link]

-

Title: BIOCHEMISTRY AT THE EARLY 20TH CENTURY: THE MAIN CONTRIBUTORS. Source: ARCHIVES OF THE BALKAN MEDICAL UNION. [Link]

-

Title: RNA building block uracil recovered from near-Earth asteroid Ryugu. Source: Chemistry World. [Link]

-

Title: Hydrolysis_of_nucleic_acids.pptx. Source: Slideshare. [Link]

-

Title: Molecular biology - Wikipedia. Source: Wikipedia. [Link]

-

Title: (PDF) Biochemistry at the early 20th century: the main contributors. Source: ResearchGate. [Link]

-

Title: Nucleic Acids. Source: Michigan State University Department of Chemistry. [Link]

-

Title: Uracil within DNA: an actor of antiviral immunity. Source: PubMed Central. [Link]

-

Title: Scientists have discovered the chemical compound uracil, one of the building blocks of RNA, in just 10 milligrammes of material from the asteroid Ryugu. Source: Reddit. [Link]

-

Title: Hydrolysis of Nucleosides. Source: St. Paul's Cathedral Mission College. [Link]

-

Title: Discovering DNA: Friedrich Miescher and the early years of nucleic acid research. Source: PubMed. [Link]

-

Title: Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry. Source: ACS Publications. [Link]

-

Title: (PDF) Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry. Source: ResearchGate. [Link]

Sources

- 1. Discovering DNA: Friedrich Miescher and the early years of nucleic acid research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Albrecht Kossel - Wikipedia [en.wikipedia.org]

- 3. Albrecht Kossel | Nobel Prize, Physiology/Medicine & Biochemistry | Britannica [britannica.com]

- 4. anec.org [anec.org]

- 5. LabXchange [labxchange.org]

- 6. How was DNA discovered? The discovery of DNA: the first building blocks [yourgenome.org]

- 7. byjus.com [byjus.com]

- 8. researchtweet.com [researchtweet.com]

- 9. Uracil - Wikipedia [en.wikipedia.org]

- 10. Phoebus Levene - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. newworldencyclopedia.org [newworldencyclopedia.org]

- 13. mun.ca [mun.ca]

- 14. Phoebus Levene (c. 1930) :: CSHL DNA Learning Center [dnalc.cshl.edu]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. pubs.acs.org [pubs.acs.org]

- 17. spcmc.ac.in [spcmc.ac.in]

- 18. Understanding the Uracil UV Spectrum in Industrial Applications-pharma ingredients [hbgxchemical.com]

- 19. UV-Vis Spectrum of Uracil | SIELC Technologies [sielc.com]

- 20. Why Uracil is Only Present in RNA? - GeeksforGeeks [geeksforgeeks.org]

- 21. nbinno.com [nbinno.com]

- 22. Nucleic Acids [www2.chemistry.msu.edu]

- 23. Uracil within DNA: an actor of antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Unique Role of Uracil in RNA - Oreate AI Blog [oreateai.com]

- 25. sciencedaily.com [sciencedaily.com]

- 26. astronomy.com [astronomy.com]

- 27. RNA building block uracil recovered from near-Earth asteroid Ryugu | Research | Chemistry World [chemistryworld.com]

The Forge of Life: A Technical Guide to Uracil Biosynthesis in Prokaryotes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uracil, a fundamental pyrimidine nucleobase, is an indispensable precursor for the synthesis of nucleic acids and a variety of essential biomolecules. In prokaryotes, the de novo biosynthesis of uracil provides the foundational building blocks for cellular proliferation and survival, making this pathway a prime target for antimicrobial drug development. This in-depth technical guide provides a comprehensive exploration of the core enzymatic machinery, intricate regulatory networks, and key metabolic intersections of prokaryotic uracil biosynthesis. We will delve into the mechanistic underpinnings of each catalytic step, from the initial condensation of simple precursors to the final formation of uridine monophosphate (UMP), the parent pyrimidine nucleotide. Furthermore, this guide offers field-proven insights into experimental methodologies for dissecting this vital pathway, empowering researchers to advance our understanding and exploit its therapeutic potential.

Introduction: The Centrality of Uracil in Prokaryotic Metabolism

The ability to synthesize uracil de novo is a hallmark of prokaryotic life, liberating these organisms from a dependence on external sources for this essential building block of RNA and DNA (after conversion to thymine). The pathway is a testament to metabolic efficiency, converting simple molecules—glutamine, carbon dioxide, and aspartate—into the complex heterocyclic structure of uracil through a series of six enzymatic reactions.[1][2] Understanding this pathway is not merely an academic exercise; its essentiality and divergence from the mammalian counterpart present a rich landscape for the discovery and development of novel antibacterial agents.

The De Novo Biosynthetic Pathway: A Step-by-Step Elucidation

The de novo synthesis of uracil in prokaryotes occurs entirely within the cytoplasm.[1] The pathway can be conceptually divided into the synthesis of the pyrimidine ring, followed by its attachment to a ribose-5-phosphate moiety.

The overall flow of the pathway is as follows:

Glutamine + CO₂ + 2 ATP → Carbamoyl Phosphate → Carbamoyl Aspartate → Dihydroorotate → Orotate → Orotidine 5'-Monophosphate (OMP) → Uridine 5'-Monophosphate (UMP)

Below is a visual representation of this metabolic route:

Caption: The de novo uracil biosynthesis pathway in prokaryotes.

The Enzymatic Machinery: A Mechanistic Deep Dive

Carbamoyl Phosphate Synthetase II (CPS-II)

The pathway commences with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP, catalyzed by Carbamoyl Phosphate Synthetase II (CPS-II).[1][2] In prokaryotes, a single CPS enzyme often provides carbamoyl phosphate for both pyrimidine and arginine biosynthesis.

Aspartate Transcarbamoylase (ATCase): The Gatekeeper of Pyrimidine Synthesis

Aspartate Transcarbamoylase (ATCase) catalyzes the committed step in pyrimidine biosynthesis in many bacteria by condensing carbamoyl phosphate with aspartate to form N-carbamoyl-L-aspartate.[3][4] This enzyme is a paradigm of allosteric regulation.

-

Structure and Function: In E. coli, ATCase is a dodecameric complex of 300 kDa, composed of six catalytic subunits (C chains) and six regulatory subunits (R chains), arranged as two catalytic trimers and three regulatory dimers (C₆R₆).[3][5] The active sites are located at the interfaces between adjacent catalytic chains within the trimers.[3]

-

Causality in Experimental Choices: The separation of catalytic and regulatory subunits under mild denaturing conditions has been instrumental in elucidating their distinct functions. This has allowed for the creation of hybrid enzymes to study inter-subunit communication.[5]

-

Allosteric Regulation: ATCase exhibits both homotropic cooperativity with respect to its substrate, aspartate, and heterotropic regulation by nucleotide effectors.[6] The enzyme exists in two conformational states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state.[3][7]

-

Feedback Inhibition: The end-product of the pathway, CTP, is an allosteric inhibitor that binds to the regulatory subunits and stabilizes the T state.[3][4]

-

Activation: ATP, the end-product of the parallel purine biosynthetic pathway, acts as an allosteric activator, binding to the regulatory subunits and promoting the R state.[3] This cross-pathway regulation helps to balance the cellular pools of purines and pyrimidines.

-

Dihydroorotase

Dihydroorotase catalyzes the reversible intramolecular cyclization of carbamoyl aspartate to form dihydroorotate, with the elimination of a water molecule.[1] This reaction closes the pyrimidine ring.

Dihydroorotate Dehydrogenase (DHODH): A Redox Hub

Dihydroorotate Dehydrogenase (DHODH) is the only redox enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[8][9]

-

Classes and Cofactors: Prokaryotic DHODHs are broadly classified into two families.[10]

-

Mechanism: Both classes utilize a flavin mononucleotide (FMN) cofactor.[10] The catalytic mechanism can be either concerted or stepwise, depending on the enzyme class.[8]

Orotate Phosphoribosyltransferase (OPRTase)

Orotate Phosphoribosyltransferase (OPRTase) catalyzes the formation of orotidine 5'-monophosphate (OMP) from orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP).[12][13][14]

-

Structure and Function: In bacteria, OPRTase is typically an independent enzyme that functions as a dimer.[13][15] The enzyme exhibits high specificity for its orotate substrate, determined by steric and hydrogen bonding interactions within a solvent-inaccessible active site.[15]

-

Catalytic Mechanism: The reaction is thought to proceed via a two-step, Sₙ1-type mechanism involving an oxocarbenium ion intermediate.[14]

OMP Decarboxylase (ODCase): A Master of Catalysis

Orotidine 5'-Monophosphate Decarboxylase (ODCase) catalyzes the final and rate-limiting step in UMP biosynthesis: the decarboxylation of OMP to form UMP.[16][17][18]

-

Catalytic Proficiency: ODCase is one of the most proficient enzymes known, accelerating the reaction rate by a factor of 10¹⁷ over the uncatalyzed reaction.[16][18]

-

Mechanism: Remarkably, ODCase achieves this incredible rate enhancement without the use of any cofactors.[16] The proposed mechanism involves the destabilization of the substrate's carboxylate group through electrostatic repulsion with an active site aspartate residue.[16][19] The subsequent decarboxylation and protonation of the C6 carbon are thought to occur in a concerted manner.[16]

Regulation of Uracil Biosynthesis: A Symphony of Control

Prokaryotes employ a variety of sophisticated mechanisms to regulate the flux through the uracil biosynthetic pathway, ensuring a balanced supply of pyrimidine nucleotides while conserving cellular resources.

-

Feedback Inhibition: As discussed, the primary site of regulation in many bacteria is ATCase, which is allosterically inhibited by CTP and activated by ATP.[20] In some bacteria, UTP can also inhibit ATCase.[20] OMP decarboxylase can also be subject to feedback inhibition by UMP and CMP.[20]

-

Transcriptional Control: The expression of the pyr genes, which encode the enzymes of this pathway, is also tightly regulated. In E. coli and Bacillus subtilis, this often involves mechanisms of transcriptional attenuation, where the nascent mRNA can adopt alternative secondary structures in response to intracellular UTP levels, leading to either continued transcription or premature termination.[21]

Caption: Key regulatory mechanisms of prokaryotic uracil biosynthesis.

Interconnections with Other Metabolic Pathways

The uracil biosynthesis pathway is intricately linked with other central metabolic routes:

-

Purine Biosynthesis: The reciprocal regulation of ATCase by ATP and CTP ensures a balanced production of purine and pyrimidine nucleotides, which are required in roughly equal amounts for nucleic acid synthesis.[3][22][23] The precursor PRPP is also a key intermediate in the de novo synthesis of purines.[22][23]

-

Amino Acid Metabolism: Glutamine and aspartate, two of the primary building blocks for the pyrimidine ring, are sourced directly from amino acid metabolism.[24]

-

Cellular Respiration: In Gram-negative bacteria, the membrane-bound DHODH funnels electrons into the respiratory chain, directly linking nucleotide synthesis to cellular energy production.[10]

Experimental Protocols for Studying Uracil Biosynthesis

A thorough understanding of this pathway relies on robust experimental methodologies to characterize the activity and regulation of its constituent enzymes.

Assay for Aspartate Transcarbamoylase (ATCase) Activity

Principle: This is a colorimetric assay that measures the formation of carbamoyl aspartate.[25][26] The product is converted to ureidosuccinate, which can be quantified by its reaction with diacetylmonoxime-thiosemicarbazide to produce a colored compound.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-acetate, pH 8.3) containing a saturating concentration of carbamoyl phosphate (e.g., 4.8 mM).[25][26]

-

Enzyme and Substrate: Add the purified ATCase enzyme to the reaction mixture. Initiate the reaction by adding varying concentrations of aspartate.

-

Incubation: Incubate the reaction at a constant temperature (e.g., 25°C).[25]

-

Stopping the Reaction: Terminate the reaction at various time points by adding a strong acid (e.g., perchloric acid).

-

Color Development: Add a colorimetric reagent (e.g., diacetylmonoxime-thiosemicarbazide) and heat to develop the color.

-

Quantification: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.

-

Data Analysis: Determine the initial reaction velocities and plot them against the aspartate concentration to determine kinetic parameters.

Assay for Dihydroorotate Dehydrogenase (DHODH) Activity

Principle: This spectrophotometric assay monitors the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[27] The decrease in absorbance of the colored DCIP is proportional to the enzyme activity.

Methodology:

-

Reaction Mixture: Prepare an assay buffer containing L-dihydroorotic acid (DHO), DCIP, and for Class 2 enzymes, a ubiquinone analog (e.g., Coenzyme Q10).[27]

-

Enzyme Addition: Add the DHODH enzyme preparation (e.g., cell lysate or purified enzyme) to the reaction mixture.

-

Measurement: Immediately monitor the decrease in absorbance at 600-650 nm over time using a spectrophotometer.[27]

-

Data Analysis: Calculate the rate of DCIP reduction from the linear portion of the absorbance vs. time plot.

A fluorometric assay for DHODH activity has also been developed, offering higher sensitivity.[28][29]

Assay for OMP Decarboxylase (ODCase) Activity

Principle: This is a continuous spectrophotometric assay that measures the decrease in absorbance at 295 nm as OMP is converted to UMP.[30]

Methodology:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 30 mM Tris-HCl, pH 8.0) containing magnesium chloride and OMP.[30]

-

Equilibration: Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) in a quartz cuvette.[30]

-

Initiation: Initiate the reaction by adding the ODCase enzyme solution.

-

Measurement: Immediately record the decrease in absorbance at 295 nm for several minutes.[30]

-

Data Analysis: Determine the rate of change in absorbance from the maximum linear rate.

Conclusion and Future Directions

The de novo biosynthesis of uracil in prokaryotes is a finely tuned and essential metabolic pathway. Its intricate enzymatic mechanisms and sophisticated regulatory networks highlight its central role in cellular life. For drug development professionals, the enzymes of this pathway, particularly ATCase and DHODH, remain attractive targets for the development of novel antibiotics. Future research will likely focus on the structural and functional characterization of these enzymes from a wider range of pathogenic bacteria, the elucidation of novel regulatory mechanisms, and the development of potent and specific inhibitors with clinical utility. The continued exploration of this fundamental pathway is certain to yield further insights into the biology of prokaryotes and provide new avenues for combating infectious diseases.

References

-

Appleby, T. C., Kinsland, C., Begley, T. P., & Ealick, S. E. (2000). The crystal structure and mechanism of orotidine 5'-monophosphate decarboxylase. Proceedings of the National Academy of Sciences, 97(5), 2005–2010. [Link]

-

Turnbough, C. L., Jr, & Switzer, R. L. (2008). Regulation of pyrimidine biosynthetic gene expression in bacteria: repression without repressors. Microbiology and molecular biology reviews : MMBR, 72(2), 266–300. [Link]

-

Stieglitz, K. A., & Kantrowitz, E. R. (2013). Structure and mechanisms of Escherichia coli aspartate transcarbamoylase. Biochemistry, 52(15), 2549–2561. [Link]

-

University of California, Davis. (n.d.). Aspartate Transcarbamylase Structure and Function. Retrieved from [Link]

-

Wu, W., & Hou, Y. (2002). The Mechanism of Orotidine 5‘-Monophosphate Decarboxylase: Catalysis by Destabilization of the Substrate. Biochemistry, 41(2), 644–650. [Link]

-

Fiveable. (n.d.). Omp decarboxylase Definition. Retrieved from [Link]

-

Turnbough, C. L., Jr, & Switzer, R. L. (2008). Regulation of Pyrimidine Biosynthetic Gene Expression in Bacteria: Repression without Repressors. ResearchGate. [Link]

-

Aryal, S. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]

-

M-CSA. (n.d.). Orotidine-5'-phosphate decarboxylase. Retrieved from [Link]

-

Wikipedia. (n.d.). Aspartate carbamoyltransferase. Retrieved from [Link]

-

Wikipedia. (n.d.). Dihydroorotate dehydrogenase. Retrieved from [Link]

-

Gao, J., Ma, J., & Wu, Y. (2008). Mechanism of OMP Decarboxylation in Orotidine 5′-Monophosphate Decarboxylase. Journal of the American Chemical Society, 130(29), 9429–9437. [Link]

-

Wikipedia. (n.d.). Orotate phosphoribosyltransferase. Retrieved from [Link]

-

M-CSA. (n.d.). Orotate phosphoribosyltransferase. Retrieved from [Link]

-

DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]

-

University of California, Davis. (2019, March 8). ATCase. Retrieved from [Link]

-

eGyanKosh. (n.d.). BIOSYNTHESIS OF PYRIMIDINE NUCLEOTIDES. Retrieved from [Link]

-

Brady, K. M., et al. (2021). Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines. Chemical Communications, 57(76), 9637-9640. [Link]

-

European Synchrotron Radiation Facility. (n.d.). Dihydroorotate Dehydrogenase from Escherichia coli. Retrieved from [Link]

-

Yin, S., et al. (2017). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Scientific Reports, 7, 40670. [Link]

-

PDB-101. (n.d.). Aspartate Transcarbamoylase. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance.... Retrieved from [Link]

-

Peterson, C. B., & Schachman, H. K. (2007). Asymmetric Allosteric Signaling in Aspartate Transcarbamoylase. Biochemistry, 46(43), 12345–12355. [Link]

-

Barry, K. C., et al. (2014). Common regulatory control of CTP synthase enzyme activity and filament formation. Molecular Biology of the Cell, 25(13), 1981–1991. [Link]

-

Booker, M. L., et al. (2020). Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors. Malaria Journal, 19(1), 227. [Link]

-

Scapin, G., et al. (1995). Crystal Structure of Orotate Phosphoribosyltransferase. Biochemistry, 34(32), 10243–10252. [Link]

-

West, J. M., et al. (2001). The Pathway of Product Release from the R State of Aspartate Transcarbamoylase. Journal of Biological Chemistry, 276(22), 19024–19030. [Link]

-

Fiveable. (n.d.). Orotate phosphoribosyltransferase Definition. Retrieved from [Link]

-

Lynch, E. M., et al. (2021). The Structural Basis of Enzyme Regulation by CTP Synthase Metabolic Filaments. ResearchGate. [Link]

-

Taylor, W. H., Taylor, M. L., & Eakin, R. E. (1966). Biosynthetic Dihydroorotate Dehydrogenase from Lactobacillus bulgaricus. Journal of Bacteriology, 91(6), 2251–2256. [Link]

-

Lynch, E. M., et al. (2021). Human CTP synthase filament structure reveals the active enzyme conformation. Nature Structural & Molecular Biology, 28(1), 25–33. [Link]

-

Elabscience. (n.d.). Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. Retrieved from [Link]

-

Kassel, D. B., et al. (2007). Structure of the synthetase domain of human CTP synthetase, a target for anticancer therapy. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 63(Pt 11), 928–932. [Link]

-

Wikipedia. (n.d.). CTP synthetase. Retrieved from [Link]

-

Rowland, P., et al. (2000). Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 10), 1244–1249. [Link]

-

Fetler, L., & Vachette, P. (2001). Allosteric Regulation of Catalytic Activity: Escherichia coli Aspartate Transcarbamoylase versus Yeast Chorismate Mutase. Microbiology and Molecular Biology Reviews, 65(3), 404–421. [Link]

-

Harris, M. E., & Wolfenden, R. (2001). Orotidine 5‘-Monophosphate Decarboxylase: The Operation of Active Site Chains Within and Across Protein Subunits. Biochemistry, 40(20), 6013–6021. [Link]

-

YouTube. (2021, November 21). De novo pathway for purine biosynthesis in details. Retrieved from [Link]

-

ResearchGate. (n.d.). All the steps of de novo pyrimidines synthesis (left panel). The.... Retrieved from [Link]

-

Brezden, A., et al. (2022). Exploring Aspartate Transcarbamoylase: A Promising Broad-Spectrum Target for Drug Development. Molecules, 27(19), 6614. [Link]

-

USMLE Strike. (2022, November 25). De Novo Nucleotide Synthesis. Retrieved from [Link]

-

Elmhurst University. (n.d.). Aspartate Transcarbamoylase. Retrieved from [Link]

-

Pareek, V., et al. (2023). A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis. Frontiers in Microbiology, 14, 1243160. [Link]

-

American Society for Microbiology. (2015, September 2). Decarboxylase Broth Protocol. Retrieved from [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Purine Synthesis | Nucleotide Synthesis | USMLE Strike [usmlestrike.com]

- 3. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]

- 4. Chime Test Page [chem.uwec.edu]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Structure and Mechanisms of Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDB-101: Molecule of the Month: Aspartate Transcarbamoylase [pdb101.rcsb.org]

- 8. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. esrf.fr [esrf.fr]

- 11. Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. OPRTase - Creative Enzymes [creative-enzymes.com]

- 13. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 15. Crystal structure of orotate phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. fiveable.me [fiveable.me]

- 18. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 19. pubs.acs.org [pubs.acs.org]

- 20. davuniversity.org [davuniversity.org]

- 21. Regulation of Pyrimidine Biosynthetic Gene Expression in Bacteria: Repression without Repressors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Asymmetric Allosteric Signaling in Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Pathway of Product Release from the R State of Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

The Reductive Pathway of Uracil Degradation in Mammals: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The catabolism of pyrimidine bases, particularly uracil, is a fundamental metabolic process with profound implications for cellular homeostasis and pharmacology. In mammals, this occurs via a highly conserved three-enzyme reductive pathway that converts uracil into β-alanine, ammonia, and carbon dioxide. While essential for recycling nucleobase components, this pathway's primary clinical and scientific interest lies in its role as the principal route for the metabolic inactivation of fluoropyrimidine chemotherapeutic agents, such as 5-fluorouracil (5-FU). Genetic and functional variability in this pathway's enzymes, especially the rate-limiting enzyme dihydropyrimidine dehydrogenase (DPD), is a major determinant of patient response and toxicity to 5-FU. This guide provides an in-depth exploration of the mammalian uracil degradation pathway, detailing its enzymatic mechanisms, regulation, and clinical significance. It further offers validated, step-by-step protocols for key enzymatic assays and summarizes critical kinetic data to support research and drug development efforts in oncology and metabolic diseases.

Introduction: The Dual Fates of Uracil

Uracil, a pyrimidine nucleobase, occupies a central position in cellular metabolism. It is a fundamental component of RNA, but its presence in DNA is considered a lesion, typically arising from the deamination of cytosine or the misincorporation of dUMP during replication.[1][2] To preserve genomic integrity, cells employ Uracil-DNA Glycosylase (UDG) to initiate the base excision repair (BER) pathway, which specifically removes uracil from the DNA backbone.[1][2]

However, the metabolic fate of free uracil, derived from nucleotide turnover or salvage pathways, is distinct. This free uracil is channeled into a catabolic, or degradative, pathway. In mammals, this is a reductive pathway primarily occurring in the liver and kidneys, though basal activity is detectable in various other tissues.[3] This pathway not only serves a homeostatic role in clearing excess pyrimidines but also has critical pharmacological importance. The enzymes of this pathway are responsible for the breakdown of widely used anticancer drugs like 5-fluorouracil (5-FU) and its prodrug capecitabine.[4] Consequently, deficiencies in these enzymes can lead to severe, life-threatening toxicity in patients undergoing chemotherapy.[5][6] Understanding the intricacies of this pathway is therefore paramount for oncologists, pharmacogeneticists, and drug development professionals.

The Core Enzymatic Cascade

The degradation of uracil to β-alanine proceeds through three sequential enzymatic reactions catalyzed by Dihydropyrimidine Dehydrogenase (DPD), Dihydropyrimidinase (DHP), and β-Ureidopropionase (BUP-1).

Step 1: Dihydropyrimidine Dehydrogenase (DPD)

DPD (EC 1.3.1.2), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the pathway.[3][4] It catalyzes the NADPH-dependent reduction of the 5,6-double bond of uracil to produce 5,6-dihydrouracil.[4][7]

-

Mechanism & Structure: Mammalian DPD is a large homodimeric protein (approximately 222 kDa).[8] Each subunit is a marvel of complexity, containing one molecule of Flavin Adenine Dinucleotide (FAD), one molecule of Flavin Mononucleotide (FMN), and four [4Fe-4S] iron-sulfur clusters.[8][9] The catalytic process involves a sophisticated intramolecular electron transport chain. Electrons are transferred from NADPH at the FAD site, through the series of [4Fe-4S] clusters, to the FMN site, which is proximal to the pyrimidine binding site.[10] The reduced FMN then transfers a hydride to the C6 position of uracil. This is followed by the protonation at C5 by a key cysteine residue (Cys671), completing the reduction.[5][11] Pyrimidine binding induces a conformational change involving an active site loop, which positions Cys671 for catalysis.[11]

-